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Abstract
2-Cyclohexylidenecyclohexanone (CAS No. 1011-12-7) is an α,β-unsaturated ketone that

serves as a significant intermediate in organic synthesis. It is primarily formed through the self-

condensation of cyclohexanone. This document provides a comprehensive technical overview

of its synthesis, reaction mechanisms, chemical and physical properties, and detailed

experimental protocols. All quantitative data is summarized for clarity, and key processes are

visualized to facilitate understanding.

Introduction
2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula

C₁₂H₁₈O.[1] Its structure features a cyclohexanone ring with a cyclohexylidene group attached

at the alpha position, creating a conjugated enone system.[1] This structural feature is

responsible for its characteristic reactivity, particularly towards nucleophiles.[1] The compound

typically appears as a colorless to pale yellow liquid with a distinct odor.[1] It is widely

recognized as a key intermediate in the synthesis of various chemicals, including fungicides

and o-phenylphenol (OPP), a precursor for flame retardants.[2]
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The primary route for synthesizing 2-cyclohexylidenecyclohexanone is the self-aldol

condensation of cyclohexanone. This reaction can be catalyzed by either acids or bases and

involves the formation of a carbon-carbon bond between two cyclohexanone molecules,

followed by dehydration.[3]

The reaction typically yields an isomeric mixture of 2-cyclohexylidenecyclohexanone (the

exocyclic, more conjugated ketone) and 2-(1-cyclohexenyl)cyclohexanone (the endocyclic

ketone).[4] The ratio of these products can be influenced by the catalyst and reaction

conditions.

Reaction Mechanism
The self-condensation proceeds via a classic aldol condensation mechanism.

Base-Catalyzed Mechanism: A base abstracts an acidic α-proton from one cyclohexanone

molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl

carbon of a second cyclohexanone molecule. The resulting aldol addition product, an

unstable β-hydroxy ketone (1'-hydroxy-[1,1'-bicyclohexyl]-2-one), rapidly undergoes

dehydration to form the final α,β-unsaturated ketone products.[3]

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of a cyclohexanone

molecule, activating it towards nucleophilic attack. A second cyclohexanone molecule, acting

as an enol, attacks the activated carbonyl. Subsequent dehydration leads to the formation of

the condensed products.[5]

Catalytic Systems
Both homogeneous and heterogeneous catalysts are employed for this synthesis.

Homogeneous Catalysts: Sodium hydroxide (NaOH) is a common base catalyst, while

sulfuric acid is a widely used acid catalyst.[3][6] These offer high activity but can pose

challenges in separation, equipment corrosion, and waste disposal.[6]

Heterogeneous Catalysts: To create a more environmentally friendly process, solid catalysts

that can be easily filtered and reused are preferred.[6] Examples include sulfonic acid resins

(e.g., Amberlyst-15), perfluorosulfonic acid resins (HRF5015), and acid-treated clays.[2][5]
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These catalysts often provide high selectivity for the desired dimer products while minimizing

the formation of trimers and polymers.[2]

Synthesis Workflow Diagram
The following diagram illustrates the base-catalyzed self-aldol condensation of cyclohexanone.
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Base-Catalyzed Self-Aldol Condensation of Cyclohexanone

Mechanism Steps

Cyclohexanone (Molecule 1)

Step 1: Enolate Formation
(Deprotonation)

Cyclohexanone (Molecule 2)

Step 2: Nucleophilic Attack

Base (e.g., OH⁻)

Cyclohexanone Enolate
(Nucleophile)

Aldol Adduct Intermediate
(β-Hydroxy Ketone)

Step 3: Dehydration
(Water Elimination)

2-Cyclohexylidenecyclohexanone 2-(1-Cyclohexenyl)cyclohexanone H₂O

Click to download full resolution via product page

Base-catalyzed synthesis pathway of 2-cyclohexylidenecyclohexanone.
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Quantitative Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-
cyclohexylidenecyclohexanone.

Property Value Reference(s)

CAS Number 1011-12-7 [7]

Molecular Formula C₁₂H₁₈O [1]

Molecular Weight 178.27 g/mol [7]

Appearance Colorless to pale yellow liquid [1]

Boiling Point
293-294 °C @ 760 mmHg

(est.)
[8]

Density 1.034 g/cm³ [9]

Flash Point 122.4 °C (est.) [9]

Solubility
Soluble in alcohol, organic

solvents; limited in water
[1]

IUPAC Name
2-cyclohexylidenecyclohexan-

1-one
[7]

Spectroscopic Data
Definitive, assigned experimental spectra for 2-cyclohexylidenecyclohexanone are not

widely published. The data below is compiled from mass spectrometry databases and

predictions based on its structure and analysis of its common isomer, 2-(1-

cyclohexenyl)cyclohexanone.
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Spectroscopy
Characteristic Peaks /
Features

Reference(s)

Mass Spec. (EI)

Molecular Ion (M⁺): m/z = 178.

Key Fragments: m/z = 149,

135, 121, 107, 91, 81, 79, 67,

55.

[6]

IR Spectroscopy

C=O Stretch: ~1685-1695

cm⁻¹ (strong, sharp; shifted to

lower wavenumber from a

typical saturated ketone

(~1715 cm⁻¹) due to α,β-

unsaturation). C=C Stretch:

~1640-1650 cm⁻¹ (medium).

C-H Stretch (sp³): ~2850-2960

cm⁻¹ (strong).

[10]

¹³C NMR (Predicted)

C=O: ~200-210 ppm. C=C

(quaternary): ~150-160 ppm.

C=C (carbonyl side): ~130-140

ppm. Aliphatic CH₂: ~20-40

ppm.

[5]

¹H NMR (Predicted)

Aliphatic Protons (CH₂): Broad

multiplets between ~1.5-2.8

ppm. Protons alpha to the

carbonyl and on the exocyclic

double bond would be the

most deshielded within this

range. The absence of a vinylic

proton signal (~5.4 ppm)

distinguishes it from its

endocyclic isomer.

[5]

Comparative Synthesis Data
This table summarizes results from different catalytic systems for the self-condensation of

cyclohexanone.
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Catalyst
Temperature
(°C)

Dimer
Selectivity (%)

Notes Reference(s)

HRF5015 Resin 90 ~100

High selectivity

to dimers with

minimal trimer

formation.

[2]

NaOH

(Homogeneous)
140 94.5

High conversion

can be achieved,

but side products

are more likely.

[6]

Lewatite SPC118

W
142 70

Example of a

solid acid resin

catalyst.

[6]

Sulfonic

Acid/Silica
100 >95

Heterogeneous

acid catalyst

evaluated for

biofuel precursor

synthesis.

[5]

Experimental Protocols
The following are representative protocols for the synthesis of 2-
cyclohexylidenecyclohexanone.

Protocol 1: Base-Catalyzed Self-Condensation (NaOH)
This protocol is adapted from studies on alkali-catalyzed condensation of cyclohexanone.[4]

Materials:

Cyclohexanone (reagent grade)

Sodium hydroxide (NaOH)

Toluene or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Brine (saturated NaCl solution)

Equipment:

Three-neck round-bottom flask

Reflux condenser

Mechanical stirrer

Heating mantle with temperature controller

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and

reflux condenser, add cyclohexanone (e.g., 100 g, 1.02 mol).

Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 2-

5% by weight of cyclohexanone).

Reaction: Heat the mixture to reflux (approx. 130-150 °C) with vigorous stirring.[4] The

reaction progress can be monitored by Gas Chromatography (GC) to observe the

consumption of cyclohexanone and the formation of the dimer products. Reaction times

can range from 2 to 6 hours depending on temperature and catalyst concentration.

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and dilute with an equal volume of toluene.

Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine

(1 x 100 mL) to neutralize and remove the NaOH catalyst.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate using a rotary evaporator to remove the toluene and any unreacted

cyclohexanone.

Purification: The resulting crude oil, a mixture of product isomers, can be purified by

vacuum distillation to isolate the dimer fraction.

Protocol 2: Heterogeneous Acid-Catalyzed Self-
Condensation
This protocol is a generalized procedure based on the use of sulfonic acid-modified solid

catalysts.[5]

Materials:

Cyclohexanone (reagent grade)

Sulfonic acid-functionalized catalyst (e.g., Amberlyst-15, or a custom silica-based catalyst)

Sulfolane (as an internal standard for GC analysis, optional)

Suitable organic solvent for filtration (e.g., diethyl ether)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature controller

Filtration apparatus (e.g., Büchner funnel)

Rotary evaporator

Procedure:
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Catalyst Activation: Ensure the solid acid catalyst is activated according to the

manufacturer's or literature procedure (typically involves drying under vacuum at an

elevated temperature).

Reaction Setup: In a round-bottom flask, combine cyclohexanone (e.g., 30.0 g), the solid

acid catalyst (e.g., 0.3 g, 1 wt%), and an internal standard if used (e.g., 0.6 g sulfolane).[5]

Reaction: Heat the solventless mixture to the desired temperature (e.g., 80-120 °C) with

vigorous magnetic stirring.[5] Monitor the reaction progress by taking aliquots over time

and analyzing them by GC.

Catalyst Removal: After the desired conversion is reached (e.g., 2-24 hours), cool the

mixture to room temperature. Dilute with a small amount of diethyl ether to reduce

viscosity and filter to remove the solid catalyst.

Concentration: Rinse the catalyst with a small amount of fresh solvent. Combine the

filtrates and remove the solvent and unreacted cyclohexanone using a rotary evaporator.

Purification: The crude product can be further purified by vacuum distillation.

Conclusion
2-Cyclohexylidenecyclohexanone is a versatile chemical intermediate synthesized primarily

via the self-aldol condensation of cyclohexanone. The choice of catalyst—ranging from

traditional homogeneous acids and bases to modern, reusable heterogeneous systems—

allows for significant control over reaction selectivity and environmental impact. The data and

protocols provided in this guide offer a technical foundation for its synthesis and

characterization, serving as a valuable resource for professionals in chemical research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.chemicalbook.com/SpectrumEN_1502-22-3_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_1502-22-3_13CNMR.htm
https://www.benchchem.com/product/b092620?utm_src=pdf-body
https://www.benchchem.com/product/b092620?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. CAS 1011-12-7: 2-Cyclohexylidenecyclohexanone | CymitQuimica [cymitquimica.com]

2. benchchem.com [benchchem.com]

3. Organic Syntheses Procedure [orgsyn.org]

4. Organic Syntheses Procedure [orgsyn.org]

5. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR spectrum
[chemicalbook.com]

6. Cyclohexanone, 2-cyclohexylidene- [webbook.nist.gov]

7. Bicyclohexyliden-2-one | C12H18O | CID 13892 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. spectrabase.com [spectrabase.com]

9. US3050561A - Process for preparation of 2-cyclohexenone - Google Patents
[patents.google.com]

10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New
Energy Co., Ltd. [qiboch.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-
Cyclohexylidenecyclohexanone: Synthesis, Properties, and Experimental Protocols].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092620#2-cyclohexylidenecyclohexanone-synthesis-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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